5-(6-Bromo-4-oxo-3,1-benzoxazin-2-yl)-2-propylisoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-Bromo-4-oxo-3,1-benzoxazin-2-yl)-2-propylisoindole-1,3-dione is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazinone core, which is known for its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of 5-(6-Bromo-4-oxo-3,1-benzoxazin-2-yl)-2-propylisoindole-1,3-dione typically involves multi-step organic reactions. The starting materials often include brominated benzoxazinone derivatives and isoindole-1,3-dione precursors. The reaction conditions may involve the use of organic solvents, catalysts, and controlled temperatures to facilitate the formation of the desired product. Industrial production methods may optimize these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
5-(6-Bromo-4-oxo-3,1-benzoxazin-2-yl)-2-propylisoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional oxygen functionalities.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation or alkylation reactions can introduce new substituents onto the benzoxazinone or isoindole rings. Common reagents include halogenating agents (e.g., bromine) and alkylating agents (e.g., alkyl halides).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(6-Bromo-4-oxo-3,1-benzoxazin-2-yl)-2-propylisoindole-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Industry: Used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(6-Bromo-4-oxo-3,1-benzoxazin-2-yl)-2-propylisoindole-1,3-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds to 5-(6-Bromo-4-oxo-3,1-benzoxazin-2-yl)-2-propylisoindole-1,3-dione include other benzoxazinone derivatives and isoindole-1,3-dione analogs. These compounds may share similar chemical reactivity and biological activity but differ in their specific substituents and overall structure. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.
Properties
Molecular Formula |
C19H13BrN2O4 |
---|---|
Molecular Weight |
413.2 g/mol |
IUPAC Name |
5-(6-bromo-4-oxo-3,1-benzoxazin-2-yl)-2-propylisoindole-1,3-dione |
InChI |
InChI=1S/C19H13BrN2O4/c1-2-7-22-17(23)12-5-3-10(8-13(12)18(22)24)16-21-15-6-4-11(20)9-14(15)19(25)26-16/h3-6,8-9H,2,7H2,1H3 |
InChI Key |
KILUWKAKLPWQEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=C(C=C(C=C4)Br)C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.